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Abstract
7-O-Demethyl rapamycin, also known as Novolimus, is a macrocyclic lactone and a key

metabolite of sirolimus (rapamycin).[1][2] Initially identified as an impurity during the

fermentation of Streptomyces hygroscopicus, Novolimus has emerged as a potent and

selective inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell

growth, proliferation, and survival.[2][3] This technical guide provides an in-depth overview of

the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of

Novolimus, with a primary focus on its application in drug-eluting stents for the prevention of

coronary artery restenosis.

Discovery and Synthesis
Novolimus was first identified as a metabolite of rapamycin.[4][5] Its discovery stemmed from

the analysis of rapamycin and its derivatives produced during the fermentation of Streptomyces

hygroscopicus.[3] While initially considered an impurity, its potent biological activity prompted

further investigation.

Biosynthesis
A primary method for the production of 7-O-demethylated rapamycin involves a fermentation

process utilizing Actinoplanes as the starting strains.[3] This biosynthetic approach allows for
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the directed synthesis of Novolimus with improved purity and yield. The process involves shake

flask or fermentation tank fermentation with the selection of specific cosolvents and the timed

addition of corresponding amino acids.[3]

Table 1: Example Media Composition for the Biosynthesis of 7-O-Demethyl Rapamycin[3]

Medium Type Component Concentration (g/L)

Incline Medium Yeast Powder 10

Corn Starch 10

Glucose 10

Agar Powder 20

Calcium Carbonate 1

Primary Seed Medium Cottonseed Protein Powder 20

Glucose 10

Corn Steep Liquor Powder 6

Peanut Protein Powder 4

Cornstarch 10

Calcium Carbonate 1

Secondary Seed Medium Cottonseed Protein Powder 20

Glucose 10

Corn Steep Liquor Dry Powder 6

Peanut Protein Powder 4

Corn Starch 10

Calcium Carbonate 1

Purification and Characterization
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The purification of Novolimus from the fermentation broth or synthetic reaction mixture typically

involves chromatographic techniques. High-performance liquid chromatography (HPLC) is a

standard method for the separation and quantification of rapamycin and its derivatives,

including Novolimus.[6][7]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Rapamycin and

its Impurities

Objective: To separate and quantify 7-O-Demethyl rapamycin from a mixture containing

rapamycin and other impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.

Column: A reverse-phase C18 column (e.g., Knauer ODS, 5 µm, 4.6 x 150 mm).[8]

Mobile Phase: A gradient elution using a mixture of methanol, acetonitrile, and water is often

employed. For instance, a mobile phase consisting of methanol-acetonitrile-water (70:15:30)

can be used.[7] An alternative is a mixture of 70% acetonitrile and 30% ammonium acetate

buffer.[8]

Flow Rate: Typically 1.0 to 1.5 mL/min.[7][8]

Column Temperature: Maintained at a constant temperature, for example, 40°C or 55°C.[7]

[8]

Detection: UV detection at a wavelength of 278 nm.[6][8]

Sample Preparation: The sample containing Novolimus is dissolved in a suitable solvent,

such as methanol, and filtered before injection.

Data Analysis: The retention time and peak area are used to identify and quantify Novolimus,

respectively, by comparison with a reference standard.

Mechanism of Action: mTOR Inhibition
Novolimus exerts its antiproliferative and immunosuppressive effects by inhibiting the

mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of

cellular processes.[9][10]
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The mTOR Signaling Pathway
The mTOR protein is a key component of two distinct multi-protein complexes: mTOR complex

1 (mTORC1) and mTOR complex 2 (mTORC2).[11][12] mTORC1 is sensitive to rapamycin and

its analogs and plays a crucial role in integrating signals from growth factors, nutrients, and

cellular energy status to regulate protein synthesis, cell growth, and proliferation.[11][12]

Click to download full resolution via product page

In Vitro Assessment of mTOR Inhibition
The inhibitory activity of Novolimus on mTOR can be quantified through various in vitro assays.

Experimental Protocol: In Vitro mTOR Kinase Assay[4]

Objective: To determine the direct inhibitory effect of Novolimus on mTOR kinase activity.

Materials: Active mTOR enzyme, inactive S6K protein (as a substrate), ATP, kinase reaction

buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4,

10 mM MgCl2, 5 mM MnCl2), Novolimus stock solution, and Western blotting reagents.

Procedure:

Set up kinase reactions containing the kinase buffer, inactive S6K protein, and varying

concentrations of Novolimus.

Initiate the reaction by adding active mTOR and ATP.

Incubate the reaction mixture at 30°C for 30 minutes.

Stop the reaction by adding SDS-PAGE loading buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with antibodies specific for phosphorylated S6K (p-S6K) and total

S6K.
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Detect the antibody binding using a chemiluminescent substrate and imaging system.

Data Analysis: Quantify the band intensities for p-S6K and total S6K. The inhibitory effect of

Novolimus is determined by the reduction in the p-S6K/total S6K ratio with increasing drug

concentrations. The IC50 value can be calculated from the dose-response curve.

Preclinical and Clinical Development
The primary clinical application of Novolimus is in drug-eluting stents (DES) to prevent

restenosis following percutaneous coronary intervention.

In Vitro and In Vivo Efficacy
In vitro studies have demonstrated the high potency of Novolimus in inhibiting human smooth

muscle cell proliferation, with an IC50 of 0.5 nM, which is comparable to that of sirolimus.[13]

Preclinical studies in porcine coronary artery models have shown the efficacy of Novolimus-

eluting stents in reducing neointimal hyperplasia.[14]

Table 2: In Vitro and Preclinical Efficacy of Novolimus

Parameter Value Source

In Vitro Potency

IC50 (Human Smooth Muscle

Cells)
0.5 nM [13]

Preclinical (Porcine Model)

In-Stent Late Lumen Loss
Significantly reduced

compared to bare-metal stents
[14]

Neointimal Area
Significantly reduced

compared to bare-metal stents
[14]

Clinical Trials
The efficacy and safety of Novolimus-eluting stents have been evaluated in several clinical

trials, including the EXCELLA I and EXCELLA II studies.[14][15] These trials have
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demonstrated the non-inferiority and, in some cases, superiority of Novolimus-eluting stents

compared to other commercially available DES.

Table 3: Clinical Trial Data for Novolimus-Eluting Stents

Trial Comparator
Primary
Endpoint

Result Source

EXCELLA I -
In-stent late loss

at 8 months
0.31 ± 0.25 mm [14][15]

Neointimal

volume at 8

months (IVUS)

6.0% ± 4.4% [14][15]

EXCELLA II
Zotarolimus-

eluting stent

In-stent late

lumen loss at 9

months

0.11 ± 0.32 mm

(vs. 0.63 ± 0.42

mm for ZES; p <

0.001)

[13]
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Pharmacokinetics
Pharmacokinetic studies of rapamycin and its metabolites, including Novolimus, have been

conducted in various species and in humans.[4][5][16] Rapamycin undergoes extensive

metabolism, primarily through O-demethylation and hydroxylation.[8]

Table 4: Pharmacokinetic Parameters of Sirolimus (Rapamycin) in Healthy Volunteers[16]

Parameter Value (Mean ± SD)

tmax (hours) 1.3 ± 0.5

t1/2 (hours) 60 ± 10

Whole Blood to Plasma Ratio 142 ± 39
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Note: Specific pharmacokinetic data for Novolimus is limited in the public domain. The data for

sirolimus is provided as a reference.

Conclusion
7-O-Demethyl rapamycin (Novolimus) represents a significant advancement in the field of

mTOR inhibitors. Its discovery as a metabolite of sirolimus and subsequent development have

led to a potent antiproliferative agent with a well-defined mechanism of action. The successful

application of Novolimus in drug-eluting stents, supported by robust preclinical and clinical

data, underscores its therapeutic potential in preventing coronary artery restenosis. Further

research into the synthesis and broader applications of Novolimus may unveil new therapeutic

opportunities in oncology and other areas where mTOR signaling plays a critical role.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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